molecular formula C16H16N2O5S B2950764 Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate CAS No. 2034359-27-6

Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate

Cat. No.: B2950764
CAS No.: 2034359-27-6
M. Wt: 348.37
InChI Key: XRHDDIKYHYQNFV-UHFFFAOYSA-N
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Description

Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate is a novel organic compound exhibiting significant interest in various scientific fields due to its unique structural characteristics and potential applications. This compound integrates the properties of nicotinamide, thiophene, and tetrahydrofuran, making it a unique and versatile molecule with promising uses in chemistry, biology, and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate can be synthesized through a multi-step organic reaction sequence:

  • Preparation of the Tetrahydrofuran Derivative: : Tetrahydrofuran is reacted with an appropriate halogenating agent to introduce the functional group necessary for the subsequent reactions.

  • Formation of Nicotinamide Intermediate: : Nicotinic acid is converted to nicotinamide via amidation. This intermediate is then reacted with the tetrahydrofuran derivative under nucleophilic substitution conditions to form the nicotinamide ether linkage.

  • Thienyl Carboxylate Introduction: : The final step involves the esterification of the nicotinamide intermediate with thiophene-2-carboxylic acid under appropriate catalytic conditions, forming the desired compound.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions for scalability. Batch or continuous flow synthesis can be employed, with the emphasis on maintaining high yields and purity. Catalysts, solvents, and reaction temperatures need to be meticulously controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions at various sites, particularly the tetrahydrofuran and thiophene moieties.

  • Reduction: : Reduction reactions can target the nicotinamido group, potentially altering its biological activity.

  • Substitution: : The functional groups present in the compound can participate in substitution reactions, making it versatile for chemical modifications.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Conditions: : Acidic or basic catalysts, varying solvent environments

Major Products Formed

  • Oxidation Products: : Carboxylic acids, ketones

  • Reduction Products: : Alcohols, amines

  • Substitution Products: : Modified nicotinamido, tetrahydrofuran, or thiophene derivatives

Scientific Research Applications

Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate exhibits a wide array of applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules, particularly in the development of novel materials with electronic properties.

  • Biology: : Studied for its potential interactions with biological macromolecules, making it useful in the development of biochemical assays and diagnostic tools.

  • Medicine: : Investigated for its pharmacological properties, including potential roles as an anti-inflammatory or anti-cancer agent.

Mechanism of Action

Molecular Targets and Pathways Involved

The exact mechanism of action of Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate depends on its application:

  • Biological Systems: : It may interact with specific enzymes or receptors, modulating their activity.

  • Chemical Reactions: : Functions as a versatile intermediate, enabling the formation of various chemical bonds and structures.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Similar Compounds: : Other nicotinamide derivatives, thiophene-containing molecules, tetrahydrofuran derivatives

  • Uniqueness: : The combination of these three moieties in a single compound provides unique structural properties, enabling diverse applications that are not possible with simpler molecules.

Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate stands out due to its multifaceted nature, marrying the characteristics of its individual components into a single, powerful entity for scientific and industrial advancement.

Properties

IUPAC Name

methyl 3-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-21-16(20)14-12(5-7-24-14)18-15(19)10-2-3-13(17-8-10)23-11-4-6-22-9-11/h2-3,5,7-8,11H,4,6,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHDDIKYHYQNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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